4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid
CAS No.: 694473-93-3
Cat. No.: VC7621774
Molecular Formula: C15H11NO5S
Molecular Weight: 317.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 694473-93-3 |
|---|---|
| Molecular Formula | C15H11NO5S |
| Molecular Weight | 317.32 |
| IUPAC Name | 4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C15H11NO5S/c17-14-12-3-1-2-4-13(12)22(20,21)16(14)9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2,(H,18,19) |
| Standard InChI Key | SZXYUCMJXHGNGH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
The compound’s molecular formula is C15H11NO5S, with systematic IUPAC name 4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoic acid. Key structural features include:
-
A 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core, featuring sulfone (-SO2) and ketone (-C=O) groups.
-
A methyl bridge linking the benzisothiazol ring to a para-substituted benzoic acid moiety .
Table 1: Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 694473-93-3 | |
| Molecular Weight | 317.32 g/mol | |
| SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=... | |
| InChIKey | SZXYUCMJXHGNGH-UHFFFAOYSA-N |
Synthesis and Derivatives
Synthetic Pathways
The compound is synthesized via alkylation reactions involving benzisothiazol precursors. For example:
-
Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate is prepared by reacting sodium saccharin with ethyl chloroacetate.
-
Subsequent hydrolysis or transesterification yields the free acid form.
Structural Modifications
Derivatives include ethyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate, where the carboxylic acid is esterified. Such modifications enhance lipophilicity, potentially improving membrane permeability.
Table 2: Representative Derivatives
| Compound | Modification | Biological Activity |
|---|---|---|
| 7d (Pentanoate derivative) | Extended alkyl chain | IC50 = 0.1 µM (tryptase) |
| Ethyl benzoate analog | Esterification | Improved solubility |
Biological Activity and Mechanisms
Mast Cell Tryptase Inhibition
Inhibitory activity against human mast cell tryptase (IC50 = 0.1–0.85 µM) is attributed to the benzisothiazol sulfone group, which likely interacts with the enzyme’s active site. Side-chain elongation (e.g., pentanoate derivative 7d) enhances potency by 8-fold, suggesting hydrophobic interactions .
Patents and Applications
Intellectual Property Landscape
Patents filed via WIPO PATENTSCOPE cover the compound’s chemical structure and therapeutic applications, particularly in inflammatory diseases and allergic disorders . Specific claims include:
-
Use in formulations for asthma and dermatitis.
-
Combinatorial therapies with antihistamines.
Physicochemical Properties
Solubility and Stability
Solubility data are unavailable, but the logP (calculated) of ~2.1 indicates moderate lipophilicity. Stability under physiological conditions (pH 7.4, 37°C) remains unverified, though the sulfone group may confer resistance to hydrolysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume